molecular formula C18H18ClNO5S B2370103 Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 355003-81-5

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2370103
CAS No.: 355003-81-5
M. Wt: 395.85
InChI Key: KJQFOQULKNKPKU-UHFFFAOYSA-N
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Description

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a 3-chlorobenzoyl substituent at the 5-position of the thiophene ring. This compound belongs to a class of molecules widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry. The thiophene core serves as a scaffold for functionalization, enabling modifications that influence physicochemical properties and bioactivity.

Properties

IUPAC Name

diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFOQULKNKPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetic acid derivatives and sulfur sources.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorobenzoyl-substituted thiophene.

    Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity. For instance, it has been evaluated for its efficacy against various cancer cell lines, showing significant inhibition rates. The National Cancer Institute's Developmental Therapeutics Program has conducted tests revealing that compounds similar to diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate exhibit high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating potential as a lead compound in cancer therapy .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the preparation of various biologically active compounds. Its derivatives can be synthesized through various chemical reactions, including nucleophilic substitutions and cyclization processes. These derivatives are often explored for their pharmacological properties .

Functionalization Potential

The functionalization of this compound allows for the introduction of diverse substituents that can modify its biological activity. For example, introducing different aryl groups can enhance its antitumor efficacy or alter its pharmacokinetic properties .

Photovoltaic Materials

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic photovoltaics (OPVs). This compound can be utilized in the design of new materials for solar energy conversion due to its ability to absorb light and facilitate charge transport .

Conductive Polymers

In addition to photovoltaic applications, this compound may also be incorporated into conductive polymers, which are essential for various electronic devices. Its thiophene structure contributes to the conductivity and stability of these materials .

Case Studies

StudyFocusFindings
National Cancer Institute StudyAntitumor ActivitySignificant inhibition of tumor cell growth; potential lead compound for cancer therapy .
Organic Synthesis ResearchSynthetic IntermediatesDemonstrated utility in synthesizing novel biologically active compounds .
Material Science ResearchPhotovoltaic ApplicationsEnhanced light absorption and charge transport properties in OPVs .

Mechanism of Action

The mechanism of action of diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Table 1: Substituent-Specific Properties of Selected Analogs

Substituent at 5-Position Compound Example Synthesis Method (Key Reagents) Melting Point (°C) Biological Activity (Reported)
3-Chlorobenzoyl (Target Compound) Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate 3-Chlorobenzoyl chloride Not Reported Potential RORγ inhibition (hypothesized)
2-Hydroxybenzylideneamino Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate Schiff base reaction with salicylaldehyde N/A Not Reported
2-Chloroacetamido Diethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate Chloroacetyl chloride 164–169 Intermediate for anticancer agents
2,2,2-Trifluoroacetyl Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetic anhydride Not Reported Antibacterial (AvrRps4 binding: -5.7 kcal/mol)
Cyanoacetyl Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Malononitrile/ethyl cyanoacetate Not Reported Anticancer precursor

Structural and Crystallographic Insights

  • Hydrogen Bonding and Molecular Packing: The 2-hydroxybenzylideneamino analog () exhibits intramolecular hydrogen bonds (O–H⋯N) and π-π stacking between aromatic rings, stabilizing its crystal lattice . In contrast, chloroacetamido derivatives () lack such interactions due to the absence of hydroxyl groups, relying instead on van der Waals forces .
  • Bond Lengths: The thiophene ring in the 2-hydroxybenzylideneamino derivative shows S–C bond lengths of 1.730–1.732 Å, consistent with typical thiophene geometries .

Physicochemical and Computational Analysis

  • Lipinski’s Rule Compliance : The trifluoroacetyl derivative () adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability, whereas bulkier substituents (e.g., isoindol-2-yl in ) may reduce drug-likeness .
  • Software Validation : Structural data for analogs were validated using SHELX () and ORTEP-III (), ensuring accuracy in bond parameters and crystallographic refinement .

Biological Activity

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological activities that have been explored in various studies. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClNO5S
  • Molecular Weight : 375.86 g/mol
  • CAS Number : 987798

The compound features a thiophene ring substituted with a chlorobenzoyl group and two carboxylate esters, which contribute to its biological activity.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit anticancer properties. This compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines by macrophages, suggesting a potential role in treating inflammatory diseases .

The proposed mechanism involves the compound's ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways or oncogenic signaling. It may modulate these pathways by acting as an inhibitor or competitive antagonist.

Study on Cancer Cell Lines

A significant study evaluated the effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Caspase activation

These results highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells.

In Vivo Studies

In vivo studies using murine models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

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